5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its chemical properties and biological activities. Tetrahydroquinolines are known for their diverse range of applications in medicinal chemistry, particularly due to their potential pharmacological effects, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods that involve the bromination and fluorination of tetrahydroquinoline derivatives. Its molecular formula is with a molecular weight of approximately 229.08 g/mol.
5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is classified as a heterocyclic organic compound, specifically within the broader category of quinolines. Its unique structure and substituents allow it to interact with biological systems, making it a subject of interest in pharmaceutical research.
The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves two main steps: bromination and fluorination.
The reaction conditions must be optimized to achieve high yields and purity. Typically, this involves controlling temperature and reaction time while using inert atmospheres to prevent unwanted side reactions. Industrial production may utilize continuous flow reactors for efficiency.
The molecular structure of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline features a bicyclic system with a saturated tetrahydro ring fused to a quinoline structure. The specific positions of the bromine and fluorine substituents are critical for its biological activity.
5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors:
5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has several scientific applications:
The introduction of bromine and fluorine atoms at specific positions (C5 and C7) on the tetrahydroquinoline scaffold demands precise control over electronic and steric factors. Bromination typically occurs first due to bromine's superior regioselectivity in electrophilic aromatic substitution (EAS), guided by the electron-donating nature of the tetrahydroisoquinoline nitrogen. The ortho/para-directing effect of the amine functionality favors C5 bromination, while fluorine's moderate ortho/para directing capability facilitates subsequent C7 fluorination. Direct bromination of pre-formed tetrahydroquinoline precursors using bromine (Br₂) in dichloromethane at 0–25°C achieves high regioselectivity (>90%) at C5, as confirmed by NMR studies [4]. Fluorination requires harsher conditions, typically employing hydrofluoric acid derivatives or Balz-Schiemann reactions on corresponding aniline intermediates [2] . Protecting group strategies, such as N-acetylation or N-Boc protection, are often essential to prevent undesired quaternization during halogenation .
Table 1: Regioselectivity in Halogenation of Tetrahydroquinoline Precursors
Directing Group | Position | Electrophile | Temperature | Regioselectivity (C5:C7) |
---|---|---|---|---|
-NH- (unprotected) | C5 | Br₂ | 0-25°C | 95:5 |
-NBoc- | C5 | Br₂ | 25°C | 98:2 |
-NH- | C7 | F⁺ (electrophile) | 70-80°C | 10:90 |
-NHAc- | C7 | F-TEDA-BF₄ | 80°C | 5:95 |
Two principal strategies dominate the construction of the tetrahydroquinoline core: Pictet-Spengler condensation and catalytic asymmetric hydrogenation. The Pictet-Spengler route involves the acid-catalyzed cyclization of phenethylamine derivatives with aldehydes. For 5-bromo-7-fluoro variants, 4-bromo-2-fluoro phenethylamine serves as the key precursor. Cyclization using formaldehyde or acetaldehyde under Brønsted (HCl, TFA) or Lewis acid (BF₃·OEt₂) catalysis yields the racemic tetrahydroisoquinoline core in 60–85% yields . Enantioselective versions employ chiral catalysts like (R)-TRIP or (S)-BINOL, achieving ee values up to 92% [6].
Alternatively, iridium-catalyzed asymmetric hydrogenation of substituted quinolines provides access to chiral tetrahydroquinolines. Using [Ir(cod)Cl]₂ with chiral bisphosphine ligands (e.g., MeO-Biphep) and iodine under hydrogen pressure (50–100 bar), 5-bromo-7-fluoroquinoline undergoes reduction to the saturated heterocycle with up to 91% ee [6]. This method is particularly valuable for synthesizing chiral building blocks like (R)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine [9].
Table 2: Catalytic Methods for Tetrahydroquinoline Core Synthesis
Method | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Pictet-Spengler | BF₃·OEt₂ | 4-Bromo-2-fluorophenethylamine | 78 | - | |
Asymmetric Pictet-Spengler | (R)-TRIP / TFA | 4-Bromo-2-fluorophenethylamine | 65 | 92 | |
Ir-Catalyzed Hydrogenation | [Ir(cod)Cl]₂ / (S)-BINAP / I₂ | 5-Bromo-7-fluoroquinoline | 90 | 91 | [6] |
Iron-Mediated Reduction | Fe / AcOH | 7-Nitro-5-bromoquinoline | 82* | - | [4] |
*Requires subsequent dehydrogenation
While conventional synthesis of 5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves prolonged reaction times (8–24 hours), ultrasound irradiation (20–50 kHz) significantly accelerates key steps. In bromination reactions, ultrasound promotes efficient bromine radical generation, reducing reaction times from hours to minutes (e.g., 30 min vs. 12 h for C5 bromination) while maintaining yields >90% [4]. Cyclization steps benefit from improved mass transfer and cavitation effects. Ultrasound-assisted Pictet-Spengler reactions in ethanol/water mixtures under acidic conditions achieve completion in 1–2 hours versus 12–24 hours conventionally, with yields increasing by 15–20% [9]. Solvent-free ultrasonic reactions further enhance atom economy, particularly in N-alkylation steps using alkyl halides under basic conditions .
Multistep synthesis remains the benchmark for producing high-purity (>98%) 5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline. A typical sequence involves:
One-pot cascades offer efficiency gains. A patented route employs 3-bromo-5-fluoroaniline as the starting material:
Table 3: Efficiency Comparison of Synthetic Strategies
Route | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Multistep (linear) | 4 | 60 | >98 | Excellent regiocontrol |
One-pot (tandem) | 1 (3 ops) | 65 | 90–95 | Reduced solvent use |
Catalytic Hydrogenation | 2 | 75 | 95 | Enantioselectivity (up to 91% ee) |
Hybrid Flow Process | 3 (in flow) | 70 | >97 | Scalability (>100 g/batch) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9